Neo-Oxyberberine

Beschreibung

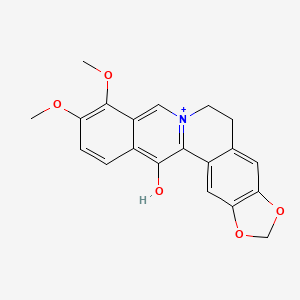

Neo-Oxyberberine is a novel derivative of berberine, a well-studied isoquinoline alkaloid derived from plants such as Berberis vulgaris. Structurally, this compound features a 9-O-substitution, distinguishing it from the parent compound and other analogs like oxyberberin and oxyepiberberine . This modification enhances its pharmacological profile, particularly in glucose metabolism regulation. A 2023 study demonstrated its potent hypoglycemic effects in animal models, reducing blood glucose levels by 30–40% in oral glucose tolerance tests (OGTT) compared to berberine . Its synthesis involves selective oxidation at the 9-position of the berberine scaffold, followed by functional group modifications to optimize bioavailability and target specificity .

Eigenschaften

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-21-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-9H,5-6,10H2,1-2H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQJUYMGQNBENF-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO5+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394374 | |

| Record name | 13-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-45-7 | |

| Record name | Neo-Oxyberberine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Berberine Derivatives

| Compound | Substituent Positions | Key Structural Attributes |

|---|---|---|

| Berberine | 9, 10, 11 (methoxy) | Planar, low solubility |

| This compound | 9-O-substitution | Enhanced polarity, improved solubility |

| Oxyberberin | 8-O-substitution | Moderate solubility, altered conjugation |

| Oxyepiberberine | 13-epi configuration | Stereochemical complexity |

Pharmacological Efficacy

- Hypoglycemic Activity : this compound reduced blood glucose levels by 30–40% in OGTT, outperforming berberine (15–20% reduction) . This is attributed to its enhanced AMPK activation and GLUT4 translocation in skeletal muscle.

- Antimicrobial Effects : Berberine exhibits broad-spectrum antimicrobial activity (MIC: 10–50 µg/mL), while this compound shows narrower but more potent activity against Gram-positive bacteria (MIC: 5–20 µg/mL) .

- Anti-inflammatory Effects : Both compounds inhibit NF-κB, but this compound’s 9-O-substitution improves binding affinity to IKKβ (IC₅₀: 2.1 µM vs. berberine’s 5.3 µM) .

Table 2: Pharmacological Comparison

| Compound | Hypoglycemic Efficacy (OGTT) | Antimicrobial MIC (µg/mL) | Anti-inflammatory IC₅₀ (IKKβ) |

|---|---|---|---|

| Berberine | 15–20% reduction | 10–50 | 5.3 µM |

| This compound | 30–40% reduction | 5–20 (Gram-positive) | 2.1 µM |

| Oxyberberin | Not reported | 15–30 | Not reported |

Bioavailability and Pharmacokinetics

Berberine suffers from poor oral bioavailability (<5%) due to intestinal efflux by P-glycoprotein . This compound addresses this via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.